5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5)
5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5)
Pirfenidone-d5 is intended for use as an internal standard for the quantification of pirfenidone by GC- or LC-MS. Pirfenidone is an orally bioavailable pyridone derivative with antifibrotic, anti-inflammatory, and antioxidant activities. It inhibits TGF-β1-stimulated increases in collagen type I, fibronectin, and Hsp47 expression in A549 lung cancer cells in a concentration-dependent manner. Pirfenidone (300 mg/kg per day) inhibits fibrosis and inhibits increases in collagen content, fibrocyte pool size, and the levels of chemokines CCL2 and CCL12 in lung in a mouse model of pulmonary fibrosis induced by bleomycin. In a mouse model of non-alcoholic steatohepatitis (NASH), pirfenidone inhibits fibrosis and increases in hepatocyte apoptosis, lobular inflammation, and hepatic expression of the fibrosis-related genes Col1a1, Timp1, Tgfb1, Pdgfb, and Fgf2 when administered at a dose of 280 mg/kg but has no effect on steatosis. Pirfenidone also inhibits NADPH-dependent lipid peroxidation in sheep liver microsomes and scavenges hydroxyl radicals (IC50s = ~6 and ~2.5 mM, respectively). Formulations containing pirfenidone have been used in the treatment of idiopathic pulmonary fibrosis.
Brand Name:
Vulcanchem
CAS No.:
1020719-62-3
VCID:
VC0017368
InChI:
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D
SMILES:
CC1=CN(C(=O)C=C1)C2=CC=CC=C2
Molecular Formula:
C12H11NO
Molecular Weight:
190.25 g/mol
5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5)
CAS No.: 1020719-62-3
Cat. No.: VC0017368
Molecular Formula: C12H11NO
Molecular Weight: 190.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pirfenidone-d5 is intended for use as an internal standard for the quantification of pirfenidone by GC- or LC-MS. Pirfenidone is an orally bioavailable pyridone derivative with antifibrotic, anti-inflammatory, and antioxidant activities. It inhibits TGF-β1-stimulated increases in collagen type I, fibronectin, and Hsp47 expression in A549 lung cancer cells in a concentration-dependent manner. Pirfenidone (300 mg/kg per day) inhibits fibrosis and inhibits increases in collagen content, fibrocyte pool size, and the levels of chemokines CCL2 and CCL12 in lung in a mouse model of pulmonary fibrosis induced by bleomycin. In a mouse model of non-alcoholic steatohepatitis (NASH), pirfenidone inhibits fibrosis and increases in hepatocyte apoptosis, lobular inflammation, and hepatic expression of the fibrosis-related genes Col1a1, Timp1, Tgfb1, Pdgfb, and Fgf2 when administered at a dose of 280 mg/kg but has no effect on steatosis. Pirfenidone also inhibits NADPH-dependent lipid peroxidation in sheep liver microsomes and scavenges hydroxyl radicals (IC50s = ~6 and ~2.5 mM, respectively). Formulations containing pirfenidone have been used in the treatment of idiopathic pulmonary fibrosis. |
|---|---|
| CAS No. | 1020719-62-3 |
| Molecular Formula | C12H11NO |
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | 5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one |
| Standard InChI | InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D |
| Standard InChI Key | ISWRGOKTTBVCFA-VIQYUKPQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C)[2H])[2H] |
| SMILES | CC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
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